Bohemine

CDK inhibitor antitumor potency HCT116

Choose Bohemine for SAR studies as a benchmark within 2,6,9-trisubstituted purines; its 2.1-fold greater antiproliferative activity over Olomoucine and distinct CDK9/CDK2 selectivity make it non-interchangeable. With a short half-life (1.39h) and minimal ABCG2 modulation, it ensures clean, time-limited target engagement for acute pharmacodynamics and reliable flow cytometry G1/S & G2/M arrest controls.

Molecular Formula C18H24N6O
Molecular Weight 340.4 g/mol
CAS No. 189232-42-6
Cat. No. B1667358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBohemine
CAS189232-42-6
Synonyms6-benzylamino-2-(3-hydroxypropylamino)-9-isopropylpurine
bohemine
Molecular FormulaC18H24N6O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3
InChIInChI=1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23)
InChIKeyOPQGFIAVPSXOBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bohemine (CAS 189232-42-6): A 2,6,9-Trisubstituted Purine CDK Inhibitor with Preferential CDK9 Activity — Procurement-Relevant Identity and Class Context


Bohemine [6-benzylamino-2-(3-hydroxypropylamino)-9-isopropylpurine] is a synthetic, cell-permeable, ATP-competitive cyclin-dependent kinase (CDK) inhibitor belonging to the 2,6,9-trisubstituted purine family alongside olomoucine and roscovitine (seliciclib, CYC202). It is classified as a purine analogue that selectively targets CDK2/cyclin E (IC₅₀ 4.6 μM), CDK2/cyclin A (IC₅₀ 83 μM), and CDK9/cyclin T1 (IC₅₀ 2.7 μM), with weaker activity against CDK1, CDK4, CDK6, and ERK2 (IC₅₀ 52 μM) . The compound is supplied as a research-use-only small molecule (MW 340.42 g/mol, empirical formula C₁₈H₂₄N₆O, typical vendor purity ≥98% by HPLC) with solubility in DMSO and ethanol but insolubility in water .

Why Olomoucine or Roscovitine Cannot Substitute for Bohemine in Targeted Research Protocols — The Structural Basis of Functional Divergence


Despite sharing the 2,6,9-trisubstituted purine core, bohemine, olomoucine, and roscovitine diverge sharply in CDK isoform selectivity, cellular potency, and pharmacokinetic behavior due to differences at the C-2, C-6, and N-9 substituent positions. A direct comparative study ranked the three agents' antitumor potency in HCT116 human colon carcinoma cells as olomoucine (IC₅₀ 56 μM) < bohemine (IC₅₀ 27 μM) < CYC202 (IC₅₀ 15 μM), reflecting a ~2-fold potency advantage for bohemine over olomoucine [1]. Furthermore, bohemine's C-2 hydroxypropylamino side chain renders it uniquely susceptible to glucosidation-based metabolic clearance in vivo — it disappears from murine circulation within 60 minutes of IV administration — whereas CYC202 exhibits the slowest plasma clearance and 86% oral bioavailability in the same model [2]. Simply substituting one trisubstituted purine for another without accounting for these quantified differences in target engagement, potency, and metabolic fate risks experimental irreproducibility and invalid cross-study comparisons.

Bohemine (189232-42-6) Procurement Evidence Guide: Quantified Differentiation Against Closest CDK Inhibitor Comparators


Antitumor Potency Ranking in HCT116 Human Colon Carcinoma: Bohemine Occupies a Defined Intermediate Position Between Olomoucine and CYC202

In a three-way head-to-head comparison using the sulforhodamine B (SRB) growth inhibition assay against HCT116 human colon carcinoma cells with 16-hour drug exposure, the antitumor potency ranking was: olomoucine (IC₅₀ = 56 μM) < bohemine (IC₅₀ = 27 μM) < CYC202/R-roscovitine (IC₅₀ = 15 μM). Bohemine is approximately 2.1-fold more potent than olomoucine but approximately 1.8-fold less potent than the clinical-stage candidate CYC202 in this cellular model [1].

CDK inhibitor antitumor potency HCT116 sulforhodamine B assay cell proliferation

CDK Isoform Selectivity Fingerprint: Bohemine Displays a Distinct CDK9>CDK2>CDK1 Hierarchy Not Observed with Olomoucine or Roscovitine

Bohemine's CDK inhibition profile reveals a selectivity hierarchy of CDK9/cyclin T1 (IC₅₀ = 2.7 μM) > CDK2/cyclin E (IC₅₀ = 4.6 μM) ≫ CDK2/cyclin A (IC₅₀ = 83 μM), with weak activity against CDK1/cyclin B (IC₅₀ = 1.1–3.89 μM depending on assay), CDK4, and CDK6, and off-target ERK2 inhibition (IC₅₀ = 52 μM) . By contrast, olomoucine is characterized by its preferential CDK1 inhibition (IC₅₀ = 7.0 μM), while roscovitine (seliciclib) is a more balanced CDK1/CDK2/CDK5/CDK7 inhibitor with CDK1/cyclin B IC₅₀ ≈ 450 nM . Bohemine thus offers a unique CDK9-preferring profile within this structural class, relevant for transcriptional CDK research distinct from cell-cycle CDK inquiry.

CDK selectivity CDK9 CDK2 kinase profiling transcriptional CDK

ABCG2 (BCRP) Transporter-Mediated Phototoxicity: Bohemine and Roscovitine Share a Favorable Minimal-Phototoxicity Profile Distinct from Purvalanol A

A comparative in vitro phototoxicity study evaluated five purine CDK inhibitors for their capacity to inhibit the ABCG2 (BCRP) efflux transporter and evoke porphyrin-mediated cellular phototoxicity. Purvalanol A was the most potent ABCG2 inhibitor (IC₅₀ = 3.5 μM for hematoporphyrin transport) and induced marked phototoxicity at 2.5 μM in ABCG2-expressing Flp-In-293 cells treated with pheophorbide a. In direct contrast, bohemine, roscovitine, and olomoucine all exhibited minimal phototoxicity under identical assay conditions. A separate ABCG2 inhibition ranking confirmed purvalanol A > olomoucine II ≈ fumitremorgin C > roscovitine ≈ bohemine, with bohemine and roscovitine demonstrating comparable, relatively weak ABCG2 inhibitory activity [1][2].

ABCG2 BCRP phototoxicity drug transporter porphyrin safety pharmacology

In Vivo Pharmacokinetic Clearance: Bohemine Undergoes Extremely Rapid Glucosidation-Dependent Elimination Contrasting with CYC202's Sustained Exposure

Following intravenous administration in mice, bohemine was rapidly and completely metabolized, disappearing from circulation within the first 60 minutes, with the principal metabolic route being O-β-D-glucosidation at the terminal hydroxyl group of the C-2 side chain — a pathway not available to olomoucine (which lacks this hydroxyl) [1]. In the direct three-way PK comparison by Raynaud et al. (2005), all three agents exhibited relatively rapid clearance; however, CYC202 displayed the slowest clearance from plasma, the highest tumor uptake, and an oral bioavailability of 86%, whereas bohemine and olomoucine were characterized by more rapid elimination. Cassette dosing validation confirmed that CYC202 had the highest AUC and longest elimination half-life (t₁/₂) among the three [2]. Bohemine's major circulating metabolite, the C-2 carboxylic acid derivative, showed only weak CDK1-inhibitory activity (IC₅₀ > 100 μM vs. bohemine IC₅₀ ~1 μM) [1].

pharmacokinetics drug metabolism glucosidation clearance half-life in vivo

Biphasic Modulation of Hybridoma Cell Growth and Monoclonal Antibody Production: Bohemine Induces a Concentration-Dependent Suppression-to-Stimulation Sequence

In mouse hybridoma cell cultures, bohemine at 1–10 μM induced a short-term arrest of both cell growth and monoclonal antibody (MAb) production, which was followed by a significant temporary increase in specific growth rate and specific MAb production rate upon drug removal — a biphasic suppression-to-stimulation phenomenon. Cell cycle analysis revealed that hybridoma cells were retarded at both the G₁/S and G₂/M boundaries, with the specific arrest point depending on bohemine concentration. At steady-state in semicontinuous culture, micromolar bohemine concentrations slightly stimulated viable cell density, whereas 10–30 μM inhibited growth [1]. When screened alongside olomoucine and roscovitine as aromatic cytokinin analogs for hybridoma applications, bohemine was explicitly selected as the most promising candidate [2]. This biphasic functional response has not been documented for olomoucine or roscovitine in the hybridoma context.

hybridoma monoclonal antibody cell cycle arrest bioproduction G1/S G2/M

Bohemine (CAS 189232-42-6) Optimal Application Scenarios: Evidence-Anchored Use Cases for Scientific Procurement Decisions


CDK9-Dependent Transcriptional Research: Selective Pharmacological Interrogation of RNA Polymerase II Phosphorylation

Bohemine's strongest CDK inhibitory activity is against CDK9/cyclin T1 (IC₅₀ = 2.7 μM), a transcriptional CDK that phosphorylates the C-terminal domain of RNA polymerase II to regulate transcription elongation. This CDK9-preferring profile, combined with weaker activity against cell-cycle CDKs (CDK1 IC₅₀ 1.1–3.89 μM; CDK2/cyclin A IC₅₀ 83 μM), makes bohemine suitable for experiments dissecting transcriptional versus cell-cycle CDK functions — a use case supported by the Raynaud et al. (2005) demonstration that bohemine inhibits RNA polymerase II phosphorylation and depletes cyclins in HCT116 cells at pharmacologically relevant concentrations [1]. Researchers seeking a transcriptional CDK tool compound with a defined selectivity window over CDK1 should procure bohemine rather than olomoucine (primarily CDK1) or roscovitine (broader multi-CDK profile).

Hybridoma Bioprocess Optimization: Cell Cycle Synchronization for Enhanced Monoclonal Antibody Productivity

Bohemine's unique biphasic effect on hybridoma cultures — short-term growth and MAb production arrest at 1–10 μM followed by a rebound hyperproductive state — supports its application as a cell cycle synchronization and productivity-enhancement tool in MAb bioprocess development. The dual G₁/S and G₂/M arrest induced by bohemine, documented by Franek et al. (2001), enables transient population synchronization that can be exploited to optimize harvest timing and specific productivity [1]. Bohemine was selected over olomoucine and roscovitine as the most promising candidate in comparative hybridoma screening, providing a literature-validated rationale for procurement specifically for this application .

Bovine Oocyte Parthenogenetic Activation in Assisted Reproductive Technologies

Bohemine induces dose-dependent parthenogenetic activation of in vitro matured bovine oocytes via specific CDK inhibition, achieving 50% activation at 100 μM alone and 87.5% activation when combined with ionomycin (100 μM bohemine + ionomycin). Bohemine-activated oocytes initiate DNA synthesis within the first hour post-removal (37% at 6–7 hpa), with >85% S-phase synchrony by 8 hpa [1]. In comparative studies, the optimal activation protocol used 75 μM bohemine vs. 50 μM roscovitine (both 6 h exposure with ionomycin), with combined CDKI + ionomycin treatments achieving superior activation rates (77.3%) and blastocyst development (35.2%) compared to ionomycin alone (69.4% activation; 21.9% development) . This established protocol provides a procurement-relevant rationale for bohemine in reproductive biotechnology laboratories.

Cisplatin-Resistance Circumvention Research: Bohemine as a Pt(II) Coordination Ligand for Novel Anticancer Complexes

The N(7)-coordinated bohemine-cisplatin conjugate (complex C1) demonstrated a unique anticancer profile: although its IC₅₀ values were approximately 6-fold higher than cisplatin in cisplatin-sensitive tumor cells, C1 retained activity in cisplatin-resistant tumor cells and exhibited marked selectivity for tumor cells over nontumorigenic normal cells — a property not observed with cisplatin alone [1]. C1 was also a more potent inducer of apoptosis and/or necrosis than cisplatin, with distinct cell-kill kinetics confirmed by impedance-based real-time monitoring. This positions bohemine as a precursor ligand for synthesizing platinum(II) complexes with fundamentally altered cytotoxicity profiles, supporting procurement for medicinal chemistry laboratories developing resistance-circumventing metallodrug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bohemine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.